molecular formula C9H8BrNO3 B15056410 Ethyl 2-bromo-4-formylnicotinate

Ethyl 2-bromo-4-formylnicotinate

Cat. No.: B15056410
M. Wt: 258.07 g/mol
InChI Key: OBJCRYAITMEYPM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-formylnicotinate is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of nicotinic acid and features a bromine atom at the 2-position and a formyl group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-formylnicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by formylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-formylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-bromo-4-formylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and formyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-bromo-4-formylnicotinate can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

ethyl 2-bromo-4-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-6(5-12)3-4-11-8(7)10/h3-5H,2H2,1H3

InChI Key

OBJCRYAITMEYPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)C=O

Origin of Product

United States

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